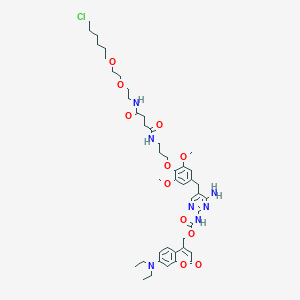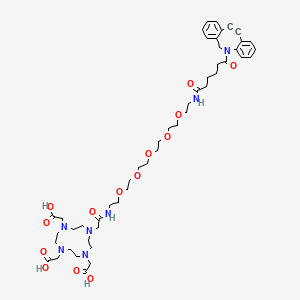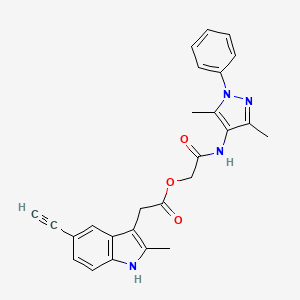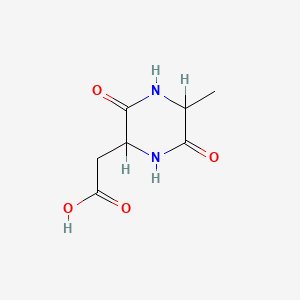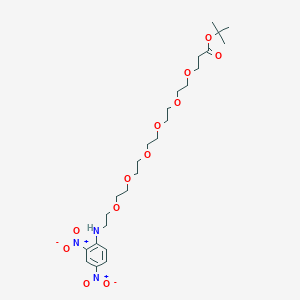
DPBX-L-Dopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPBX-L-Dopa is a boron-containing dopa-derivative, acting as a bladder relaxant through non-catecholamine receptors.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Treatment : L-DOPA, the dopamine precursor, is the most efficacious noninvasive therapy for Parkinson's disease (PD). Studies show its role in managing motor symptoms in PD, highlighting the transformation of L-DOPA to dopamine in the brain as crucial for its therapeutic effects. This is evident in the improvement of motor function and subjective alertness in PD patients treated with L-DOPA (Pavón et al., 2006), (Molloy et al., 2006).
Understanding L-DOPA-Induced Dyskinesia : Research has extensively studied L-DOPA-induced dyskinesia, particularly in Parkinson's disease. The focus has been on understanding the molecular changes and neuronal pathways involved, such as ERK phosphorylation and FosB expression, and how they contribute to the development of dyskinesia (Cenci & Lundblad, 2006), (Lebel et al., 2010).
L-DOPA's Role in Neurobiology : Studies have expanded our understanding of L-DOPA's broader biological activity, including its role in neurotransmission beyond its conversion to dopamine. This encompasses the dual inhibitory and excitatory effects of L-DOPA on dopaminergic neurons and its impact on synaptic plasticity (Guatteo et al., 2013), (Picconi et al., 2003).
Biosynthesis and Extraction Methods : Research has been conducted to optimize the biosynthesis and extraction of L-DOPA, focusing on developing sustainable, simple, and efficient methods. This includes studies on the response surface methodology for L-DOPA production and novel extraction methods from plant sources, contributing to a more accessible supply for medicinal use (Patil et al., 2013), (Polanowska et al., 2019).
Sensor Development for L-DOPA Detection : Efforts have been made to develop sensitive and selective methods for the voltammetric determination of L-DOPA, such as the creation of electrochemical sensors. These advancements aid in the accurate monitoring and quantification of L-DOPA in various formulations (Leite et al., 2012).
Potential Antitumor Agent : L-DOPA has been explored as a potential antitumor agent, particularly in the context of inhibiting the growth of pigmented human melanoma cells. This suggests a broader application of L-DOPA beyond neurology, opening avenues for cancer research and treatment (Wick, 1977).
Eigenschaften
Produktname |
DPBX-L-Dopa |
|---|---|
Molekularformel |
C21H20BNO4 |
Molekulargewicht |
361.204 |
IUPAC-Name |
(S)-4-(3,4-dihydroxybenzyl)-2,2-diphenyl-1,3,2λ4-oxazaborolidin-5-one |
InChI |
InChI=1S/C21H20BNO4/c24-19-12-11-15(14-20(19)25)13-18-21(26)27-22(23-18,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18,24-25H,13,23H2/t18-/m0/s1 |
InChI-Schlüssel |
DHVNVRFTHFDFNG-SFHVURJKSA-N |
SMILES |
O=C1[C@H](CC2=CC=C(O)C(O)=C2)[NH2]B(C3=CC=CC=C3)(C4=CC=CC=C4)O1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DPBX-L-Dopa; DPBX L Dopa; DPBX L-Dopa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-[4-[3-[(4-Hydroxy-3-methoxyphenyl)methylamino]propylamino]butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192559.png)
